Cas no 1019510-60-1 (2,5-difluoro-n-(2-fluorobenzyl)aniline)

2,5-Difluoro-N-(2-fluorobenzyl)aniline is a fluorinated aromatic amine derivative characterized by its unique structural features, including two fluorine substitutions on the aniline ring and an additional fluorobenzyl group. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a versatile intermediate in the synthesis of biologically active molecules. The presence of multiple fluorine atoms enhances its lipophilicity and metabolic stability, making it valuable for structure-activity relationship (SAR) studies. Its well-defined reactivity profile allows for selective functionalization, facilitating the development of novel compounds. High purity and consistent synthesis protocols ensure reliable performance in research applications.
2,5-difluoro-n-(2-fluorobenzyl)aniline structure
1019510-60-1 structure
商品名:2,5-difluoro-n-(2-fluorobenzyl)aniline
CAS番号:1019510-60-1
MF:C13H10F3N
メガワット:237.220413684845
CID:1131133
PubChem ID:28446500

2,5-difluoro-n-(2-fluorobenzyl)aniline 化学的及び物理的性質

名前と識別子

    • 2,5-Difluoro-N-(2-fluorobenzyl)aniline
    • AKOS000233094
    • 2,5-difluoro-N-[(2-fluorophenyl)methyl]aniline
    • 1019510-60-1
    • 2,5-Difluoro-N-(2-fluorobenzyl)aniline, 97%
    • 2,5-difluoro-n-(2-fluorobenzyl)aniline
    • MDL: MFCD11142739
    • インチ: 1S/C13H10F3N/c14-10-5-6-12(16)13(7-10)17-8-9-3-1-2-4-11(9)15/h1-7,17H,8H2
    • InChIKey: MUOBMZKJUKVMIQ-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC=CC=1CNC1C=C(C=CC=1F)F

計算された属性

  • せいみつぶんしりょう: 237.07700
  • どういたいしつりょう: 237.07653381g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 237
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.7
  • トポロジー分子極性表面積: 12Ų

じっけんとくせい

  • 密度みつど: 1.3±0.1 g/cm3
  • ふってん: 305.1±42.0 °C at 760 mmHg
  • フラッシュポイント: 138.3±27.9 °C
  • PSA: 12.03000
  • LogP: 3.78900
  • じょうきあつ: 0.0±0.6 mmHg at 25°C

2,5-difluoro-n-(2-fluorobenzyl)aniline セキュリティ情報

2,5-difluoro-n-(2-fluorobenzyl)aniline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
AN HUI ZE SHENG Technology Co., Ltd.
H57147-250mg
2,5-Difluoro-N-(2-fluorobenzyl)aniline, 97%
1019510-60-1 97%
250mg
¥1883.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
H57147-1g
2,5-Difluoro-N-(2-fluorobenzyl)aniline, 97%
1019510-60-1 97%
1g
¥6029.00 2023-09-15

2,5-difluoro-n-(2-fluorobenzyl)aniline 関連文献

2,5-difluoro-n-(2-fluorobenzyl)anilineに関する追加情報

Introduction to 2,5-difluoro-n-(2-fluorobenzyl)aniline (CAS No. 1019510-60-1)

2,5-difluoro-n-(2-fluorobenzyl)aniline, identified by its CAS number 1019510-60-1, is a fluorinated aromatic amine that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit unique structural and electronic properties, making it a valuable candidate for various applications in drug discovery and development.

The molecular structure of 2,5-difluoro-n-(2-fluorobenzyl)aniline consists of a benzene ring substituted with two fluorine atoms at the 2- and 5-positions, coupled with an aniline group linked through a 2-fluorobenzyl moiety. This specific arrangement imparts distinct chemical reactivity and biological activity, which has been explored in recent studies.

In recent years, the interest in fluorinated compounds has surged due to their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles compared to their non-fluorinated counterparts. The presence of multiple fluorine atoms in 2,5-difluoro-n-(2-fluorobenzyl)aniline contributes to its potential as a versatile building block in the synthesis of novel therapeutic agents.

One of the most compelling aspects of this compound is its utility in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is often associated with various diseases, including cancer. Researchers have demonstrated that the fluorine atoms in 2,5-difluoro-n-(2-fluorobenzyl)aniline can enhance the interactions between the compound and target kinases, leading to more potent and selective inhibition.

A notable study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of several analogs derived from 2,5-difluoro-n-(2-fluorobenzyl)aniline. The study revealed that modifications at the 2- and 5-positions of the benzene ring significantly influenced the binding affinity to tyrosine kinases. Specifically, compounds with optimal fluorine substitution patterns exhibited nanomolar activity against several cancer-related kinases.

The role of fluorine in modulating electronic properties and hydrogen bonding interactions has also been explored in the context of drug-receptor binding. The electron-withdrawing nature of fluorine atoms can strengthen π-stacking interactions and hydrogen bonds, thereby improving drug efficacy. This principle has been applied to design more potent analogs of 2,5-difluoro-n-(2-fluorobenzyl)aniline, enhancing their therapeutic potential.

Beyond kinase inhibition, 2,5-difluoro-n-(2-fluorobenzyl)aniline has shown promise in other therapeutic areas. For instance, its structural features make it a suitable candidate for developing antiviral agents. The fluoro-substituted aromatic system can interact with viral proteases and polymerases, inhibiting viral replication. Preliminary studies have indicated that certain derivatives of this compound exhibit inhibitory activity against several RNA viruses.

The synthesis of 2,5-difluoro-n-(2-fluorobenzyl)aniline involves multi-step organic transformations that highlight its synthetic versatility. The introduction of fluorine atoms at specific positions on the benzene ring requires precise control over reaction conditions to achieve high yields and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the desired fluoro-substituted aromatic core efficiently.

The growing body of evidence supporting the utility of fluorinated compounds in drug development underscores the importance of compounds like 2,5-difluoro-n-(2-fluorobenzyl)aniline. As research continues to uncover new applications for this molecule, it is likely to remain a cornerstone in pharmaceutical innovation.

In conclusion, 2,5-difluoro-n-(2-fluorobenzyl)aniline(CAS No. 1019510-60-1) is a multifaceted compound with significant potential in medicinal chemistry. Its unique structural features and biological activities make it an invaluable tool for developing novel therapeutic agents across various disease areas. As research progresses, further applications and derivatives are expected to emerge, solidifying its role as a key player in pharmaceutical innovation.

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